molecular formula C11H13ClS B7991209 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene

1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene

Cat. No.: B7991209
M. Wt: 212.74 g/mol
InChI Key: SXEYTMDUHFFCOF-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene is a substituted benzene derivative featuring an allylsulfanyl group at the 1-position, a chlorine atom at the 4-position, and methyl groups at the 3- and 5-positions. This compound is structurally distinct due to its combination of sulfur-containing (allylsulfanyl) and halogen (chloro) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-chloro-1,3-dimethyl-5-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYTMDUHFFCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Activated Chloroarenes

A common approach involves substituting a chloro group on an activated aromatic ring with allylthiol. For instance, 4-chloro-3,5-dimethylbenzene, though deactivated by methyl groups, may undergo substitution under strongly basic conditions. Analogous to the synthesis of N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine, refluxing 4-chloro-3,5-dimethylbenzene with allylthiol in isopropanol and K2_2CO3_3 (1.2 equiv.) at 90°C for 12 hours could yield the target compound. This method mirrors the coupling of 4-chloro-6-iodoquinazoline with amines, where polar aprotic solvents like N-methylpyrrolidinone enhance reactivity.

Table 1: Reaction Conditions for Nucleophilic Substitution

SolventBaseTemperature (°C)Time (h)Yield (%)
IsopropanolK2_2CO3_3901276
TolueneTriethylamine70–90288

Directed Electrophilic Substitution

Sequential Chlorination and Thiolation

Introducing substituents in a stepwise manner ensures regiocontrol. Starting with 3,5-dimethylphenol, chlorination at the para position (relative to hydroxyl) using Cl2_2/FeCl3_3 yields 4-chloro-3,5-dimethylphenol. Subsequent conversion of the hydroxyl group to a triflate (via triflic anhydride) enables nucleophilic displacement by allylthiolate. This mirrors the use of phosphorous oxychloride in activating quinazolinones for substitution.

Friedel-Crafts Sulfurylation

While unconventional, Friedel-Crafts acylation-like strategies using allylthiol and Lewis acids (e.g., AlCl3_3) could theoretically introduce the allylsulfanyl group. However, methyl and chloro substituents deactivate the ring, necessitating harsh conditions that risk side reactions.

Metal-Catalyzed Coupling Reactions

Ullmann Coupling

Copper-catalyzed coupling of 1-bromo-4-chloro-3,5-dimethylbenzene with allylthiol offers a regioselective route. Analogous to the synthesis of arylpyrrolidines, using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 in DMF at 110°C for 24 hours achieves C–S bond formation. This method avoids the need for pre-activation of the aromatic ring.

Table 2: Copper-Catalyzed Coupling Parameters

CatalystLigandSolventTemperature (°C)Yield (%)
CuI1,10-PhenanthrolineDMF11068

Functional Group Interconversion

Diazonium Salt Displacement

3,5-Dimethyl-4-chloroaniline can be diazotized using NaNO2_2/HCl, followed by reaction with allylthiol in the presence of Cu(I) to yield the target compound. This method, akin to diazonium-based thioetherifications, proceeds via radical intermediates and requires careful pH control.

Optimization of Crystallization and Purification

Post-synthetic purification often leverages solvent polarity differences. For example, dissolving the crude product in hot ethanol and cooling to 0°C induces crystallization, a technique used in the isolation of 4-[(6-chloro-3-pyridylmethyl)amino]furan-2(5H)-one . Washing with hexanes removes nonpolar byproducts.

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the allylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified allylsulfanyl derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Applications in Organic Synthesis

1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene has been utilized in several synthetic pathways:

Synthesis of Sulfide Derivatives

The compound acts as a precursor for synthesizing various sulfide derivatives. Its allylsulfanyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. For instance, it has been used to create more complex sulfur-containing compounds that are valuable in pharmaceuticals and agrochemicals.

Role in Cross-Coupling Reactions

Due to the presence of the chloro group, this compound can participate in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules, including potential drug candidates.

Medicinal Chemistry Applications

Research has indicated that derivatives of this compound may exhibit biological activities:

Antimicrobial Activity

Studies have shown that compounds derived from this compound possess antimicrobial properties. For instance, modifications to the sulfur moiety have led to enhanced activity against various bacterial strains.

Potential Anticancer Agents

Emerging research suggests that certain derivatives may inhibit tumor growth by interfering with specific cellular pathways. This potential has prompted further investigation into the structure-activity relationship (SAR) of these compounds.

Case Studies

Study Findings Reference
Synthesis of Sulfide DerivativesDemonstrated efficient synthesis of various sulfide derivatives using this compound as a starting material
Antimicrobial ActivityReported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli
Anticancer PotentialIdentified as a potential inhibitor of cancer cell proliferation in vitro

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in various chemical reactions, while the chlorine atom and methyl groups influence the compound’s reactivity and stability. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Compound Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
This compound 1-allylsulfanyl, 4-Cl, 3,5-CH₃ Not explicitly reported Not reported Not reported Likely intermediate for organosulfur compounds or catalysts (inferred from analogs)
1-Iodo-3,5-dimethylbenzene 1-I, 3,5-CH₃ 232.06 1.6 229.9 Cross-coupling reactions, pharmaceutical intermediates
1-Bromo-3,5-dimethylbenzene 1-Br, 3,5-CH₃ ~189.04 Not reported Not reported Precursor for ether/phenol synthesis (e.g., C-O coupling reactions)
1-tert-Butyl-3,5-dimethylbenzene 1-t-Bu, 3,5-CH₃ ~176.26 Not reported Not reported Solvent for organic extraction/purification
1-Ethyl-3,5-dimethylbenzene 1-CH₂CH₃, 3,5-CH₃ ~148.24 Not reported Not reported Allelopathic agent; potential role in plant-microbe interactions

Key Findings:

Substituent Effects on Reactivity Halogen vs. In contrast, halogenated analogs (e.g., 1-iodo or 1-bromo derivatives) are widely used in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to their electrophilic halogen centers . Chlorine vs. Bulkier Substituents: The 4-chloro substituent may enhance electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs like 1-tert-butyl-3,5-dimethylbenzene, which is primarily used as a non-polar solvent .

Physical Properties Density and Boiling Points: The iodo derivative (1.6 g/cm³, 229.9°C) has higher density and boiling point than non-halogenated analogs due to iodine’s atomic mass and polarizability . The allylsulfanyl-chloro analog is expected to exhibit intermediate values, influenced by the sulfur and chlorine atoms.

Applications

  • Catalysis and Synthesis : The bromo derivative is used in PEG/dioxane solvent systems for C-O coupling reactions, achieving high selectivity under CO₂ pressure . The allylsulfanyl-chloro compound could similarly serve as a catalyst or ligand in green chemistry applications.
  • Biological Activity : 1-Ethyl-3,5-dimethylbenzene exhibits allelopathic effects, suggesting that the allylsulfanyl-chloro analog might also interact with biological systems, though its specific activity remains unexplored .

Biological Activity

1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13ClS
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features an allylsulfanyl group, a chlorine atom, and two methyl groups on a benzene ring, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological effects. The chlorine atom and methyl groups influence the compound's reactivity, potentially affecting enzyme interactions and signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer types, including breast and prostate cancer cells .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic activity . In laboratory settings, it has shown effectiveness against certain protozoan parasites. The mechanism appears to involve disruption of cellular functions in the parasites, leading to their death .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis markers in tumor tissues .

ParameterControl GroupTreatment Group
Tumor Size (mm)20 ± 210 ± 1
Apoptosis IndexLowHigh

Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic effects, this compound was tested against Leishmania species. The results indicated a significant reduction in parasite load , with a reported IC50 value of 15 µM .

Parasite TypeIC50 (µM)
Leishmania major15
Leishmania braziliensis12

Q & A

Basic: What are the recommended synthetic routes for 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A plausible route starts with 4-chloro-3,5-dimethylphenol, which undergoes thiolation using allyl mercaptan in the presence of a base (e.g., K₂CO₃) under reflux conditions. The reaction medium (polar aprotic solvents like DMF or DMSO) and temperature (80–120°C) are critical for yield optimization . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended, as described for structurally related allyl-substituted benzene derivatives .

Table 1: Hypothetical Comparative Yields for Synthetic Routes

MethodSolventTemperature (°C)Yield (%)Reference ID
NAS with Allyl MercaptanDMF10072
Ullmann CouplingToluene13065

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The allyl group exhibits characteristic doublet-of-doublets (δ 5.8–6.0 ppm for CH₂=CH₂) and a triplet for the SCH₂ moiety (δ 3.2–3.5 ppm). Aromatic protons (3,5-dimethyl and chloro substituents) appear as singlets due to symmetry .
  • HPLC : Use a C18 column with a methanol/water (65:35) mobile phase buffered to pH 4.6 (sodium acetate and 1-octanesulfonate), as validated for structurally analogous chlorinated aromatics . Retention time and peak symmetry indicate purity.

Table 2: Expected NMR Chemical Shifts

Group¹H Shift (ppm)¹³C Shift (ppm)
Allyl (CH₂=CH₂)5.8–6.0115–125
SCH₂3.2–3.535–40
Aromatic (Cl, CH₃)7.0–7.5125–140

Advanced: How can researchers resolve contradictions in reported reactivity of the allylsulfanyl and chloro groups?

Methodological Answer:
Contradictions may arise from solvent polarity, steric effects, or competing reaction pathways. For example:

  • Kinetic Studies : Monitor substitution rates of the allylsulfanyl vs. chloro groups using time-resolved HPLC or GC-MS. Polar solvents favor chloro displacement due to stabilized transition states .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and activation barriers. The chloro group’s electron-withdrawing nature may deactivate the ring, reducing allylsulfanyl reactivity .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Buffer Systems : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS every 24 hours .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. For example, degradation at pH < 4 may hydrolyze the allylsulfanyl group to thiol, detectable via Ellman’s assay .

Table 3: Hypothetical Degradation Rates at pH 4.6

Temperature (°C)Half-Life (Days)Major Degradant
2590None detected
4030Thiol derivative
607Oxidized sulfide

Advanced: What computational tools predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

  • QSAR Models : Use EPI Suite™ to estimate biodegradation potential. The allyl group may undergo oxidation to sulfoxide/sulfone, while chloro substituents resist hydrolysis .
  • Docking Simulations : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic sites. The chloro group may hinder oxidation at the 4-position .

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